2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other pyrazolo[3,4-d]pyrimidine derivatives, which are known to inhibit cdk2 .
Biochemical Pathways
Related compounds have been shown to affect pathways involving cdk2 , which plays a crucial role in cell cycle regulation.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. For instance, storage conditions such as light exposure and temperature can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can bind to topoisomerase II alpha, an enzyme involved in DNA replication and repair . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death . Moreover, this compound can modulate cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . By influencing these pathways, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can alter gene expression and cellular metabolism, leading to reduced tumor growth.
Molecular Mechanism
At the molecular level, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can intercalate into DNA, disrupting the function of topoisomerase II alpha and leading to DNA damage . These molecular interactions result in cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one have been studied over various time periods. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is critical for its activity. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can also influence its localization and function. By targeting specific subcellular compartments, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can exert its effects more precisely, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridazine derivatives .
Scientific Research Applications
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting distinct pharmacological properties.
Uniqueness
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-4-2-7-8-6(11)5(4)9-10/h2-3H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTHLUPHGPIRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=NNC(=O)C2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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